molecular formula C27H22N2O3 B214315 1-benzyl-3-hydroxy-3-{2-oxo-2-[3-(1H-pyrrol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one

1-benzyl-3-hydroxy-3-{2-oxo-2-[3-(1H-pyrrol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one

Cat. No. B214315
M. Wt: 422.5 g/mol
InChI Key: LUKBZKXFVWXYEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-3-hydroxy-3-{2-oxo-2-[3-(1H-pyrrol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one is a synthetic compound that has attracted the attention of researchers due to its potential therapeutic applications. This compound belongs to the class of indolinone derivatives and has been studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in laboratory experiments.

Mechanism of Action

The mechanism of action of 1-benzyl-3-hydroxy-3-{2-oxo-2-[3-(1H-pyrrol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one is not fully understood. However, studies have shown that this compound inhibits the activity of enzymes involved in DNA replication and repair, leading to cell death. It has also been found to inhibit the activity of viral enzymes involved in viral replication.
Biochemical and Physiological Effects:
1-benzyl-3-hydroxy-3-{2-oxo-2-[3-(1H-pyrrol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspases and inhibiting the activity of anti-apoptotic proteins. It also inhibits the activity of viral enzymes involved in viral replication, leading to the inhibition of viral replication. In addition, this compound has antibacterial activity against Gram-positive bacteria.

Advantages and Limitations for Lab Experiments

One advantage of using 1-benzyl-3-hydroxy-3-{2-oxo-2-[3-(1H-pyrrol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one in laboratory experiments is its potential therapeutic applications. It has been found to have anticancer, antiviral, and antibacterial properties, making it a promising candidate for drug development. However, one limitation of using this compound in laboratory experiments is its toxicity. Studies have shown that this compound has cytotoxic effects on normal cells, which may limit its use in clinical applications.

Future Directions

There are several future directions for the study of 1-benzyl-3-hydroxy-3-{2-oxo-2-[3-(1H-pyrrol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one. One direction is to study the structure-activity relationship of this compound to identify more potent derivatives. Another direction is to investigate the use of this compound in combination with other drugs to enhance its therapeutic efficacy. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential side effects. Finally, the development of more efficient and cost-effective synthesis methods for this compound may facilitate its use in laboratory experiments.

Synthesis Methods

The synthesis of 1-benzyl-3-hydroxy-3-{2-oxo-2-[3-(1H-pyrrol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one has been reported in the literature. The synthesis involves the reaction of 3-(1H-pyrrol-1-yl)benzaldehyde with ethyl acetoacetate in the presence of a base to form 3-(1H-pyrrol-1-yl)phenylacrylic acid ethyl ester. The ester is then reacted with benzylamine and a reducing agent to form the final product.

Scientific Research Applications

1-benzyl-3-hydroxy-3-{2-oxo-2-[3-(1H-pyrrol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one has been studied for its potential therapeutic applications. It has been found to have anticancer, antiviral, and antibacterial properties. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to inhibit the replication of viruses such as HIV and hepatitis C virus. In addition, this compound has antibacterial activity against Gram-positive bacteria.

properties

Product Name

1-benzyl-3-hydroxy-3-{2-oxo-2-[3-(1H-pyrrol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one

Molecular Formula

C27H22N2O3

Molecular Weight

422.5 g/mol

IUPAC Name

1-benzyl-3-hydroxy-3-[2-oxo-2-(3-pyrrol-1-ylphenyl)ethyl]indol-2-one

InChI

InChI=1S/C27H22N2O3/c30-25(21-11-8-12-22(17-21)28-15-6-7-16-28)18-27(32)23-13-4-5-14-24(23)29(26(27)31)19-20-9-2-1-3-10-20/h1-17,32H,18-19H2

InChI Key

LUKBZKXFVWXYEE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC(=CC=C4)N5C=CC=C5)O

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC(=CC=C4)N5C=CC=C5)O

Origin of Product

United States

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